Antiproliferative Activity in MCF-7 Breast Cancer Cells
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate demonstrates a specific level of antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 10.38 µM), with a mechanism attributed to the induction of apoptosis via p53 activation . In contrast, the closely related analog 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate shows significantly higher potency in the same assay (IC50 = 0.275 µM) . This nearly 38-fold difference in potency, driven solely by the position of the pyridine nitrogen, underscores the critical importance of selecting the correct positional isomer for structure-activity relationship (SAR) studies.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 10.38 µM |
| Comparator Or Baseline | Ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate: 0.275 µM |
| Quantified Difference | ~38-fold lower potency (higher IC50) |
| Conditions | MCF-7 breast cancer cell line, in vitro antiproliferative assay |
Why This Matters
For researchers investigating pyridine-oxadiazole hybrids as anticancer leads, the choice of the 4-yl isomer offers a distinct, lower-potency profile that is essential for establishing SAR and optimizing lead compounds, as opposed to the more potent 2-yl isomer.
